molecular formula C12H19N7O2 B7046395 N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide

N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B7046395
M. Wt: 293.33 g/mol
InChI Key: OTZUHNSLCYDXNX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a tetrazole moiety

Properties

IUPAC Name

N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O2/c1-2-19-12(14-15-16-19)18-7-5-17(6-8-18)11(21)10(20)13-9-3-4-9/h9H,2-8H2,1H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUHNSLCYDXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)N2CCN(CC2)C(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step procedures. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the tetrazole group. The final step involves the formation of the cyclopropyl group and the oxoacetamide moiety. Reaction conditions may include the use of various reagents such as cyclopropylamine, ethyltetrazole, and acetic anhydride under controlled temperatures and pH levels .

Chemical Reactions Analysis

N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide can undergo several types of chemical reactions:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

N-cyclopropyl-2-[4-(1-ethyltetrazol-5-yl)piperazin-1-yl]-2-oxoacetamide can be compared with other similar compounds such as:

This compound stands out due to its combination of these functional groups, which may confer unique pharmacological properties and potential therapeutic benefits.

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